1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
Description
The compound 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative featuring a benzodioxane moiety linked via a methyl group to a pyrrolidin-3-yl substituent. The pyrrolidinone ring is further substituted with a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-14-7-8-17(9-15(14)2)25-12-16(10-21(25)26)24-22(27)23-11-18-13-28-19-5-3-4-6-20(19)29-18/h3-9,16,18H,10-13H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSHQKAHOVLKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3COC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the relevant literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A dihydrobenzo[b][1,4]dioxin moiety.
- A pyrrolidine ring substituted with a dimethylphenyl group.
- A urea functional group.
Anticancer Potential
Recent studies have highlighted the anticancer potential of urea derivatives, including those similar to our compound. The hybridization of the 1,3,4-oxadiazole scaffold with various anticancer pharmacophores has shown promising results in targeting multiple cancer-related enzymes such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
These interactions suggest that compounds like this compound may inhibit cancer cell proliferation through diverse mechanisms .
Neuropharmacological Effects
The compound's structure suggests potential activity at neurotransmitter receptors. Research on similar piperazine derivatives indicates that modifications can lead to significant binding affinities at receptors such as:
- Dopamine D2/D3 receptors
- Serotonin 5-HT1A receptors
For instance, derivatives with the dihydrobenzo[dioxin] structure have been linked to enhanced neuropharmacological profiles, indicating possible applications in treating neurological disorders .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Receptor Modulation : Binding to neurotransmitter receptors can alter signaling pathways associated with mood and cognition.
- Enzyme Inhibition : The inhibition of critical enzymes involved in cancer metabolism may lead to reduced tumor growth and improved patient outcomes.
Case Studies
Several studies have explored the biological activity of similar compounds:
These studies illustrate the diverse pharmacological profiles that can be achieved through structural modifications.
Chemical Reactions Analysis
Key Reaction Conditions
Functional Group Reactivity
The compound exhibits distinct reactivity patterns:
- Urea moiety : Susceptible to hydrolysis under strongly acidic (pH <2) or basic (pH >12) conditions, forming 1-(2,3-dihydrobenzo[b] dioxin-2-yl)methanamine and 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine .
- Dihydrobenzodioxin ring : Resistant to oxidation but undergoes electrophilic substitution (e.g., nitration) at the 6-position under HNO₃/H₂SO₄ .
- 5-Oxopyrrolidine : Participates in Michael additions with α,β-unsaturated carbonyls at the 3-position .
Catalytic and Solvent Effects
- BF₃·Et₂O enhances cyclization of intermediates by stabilizing oxonium ions during pyrrolidinone formation (yield increase: 15–20%) .
- Polar aprotic solvents (e.g., DMF) accelerate urea bond formation but may promote racemization in chiral intermediates .
Degradation Pathways
Analytical Characterization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The evidence highlights several urea and pyrrolidine derivatives with structural similarities to the target compound. Key examples include:
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea
- Structure: Shares the benzodioxane and pyrrolidinone core but differs in substituents: A 2,4-dimethoxyphenyl group replaces the 3,4-dimethylphenyl group on the urea nitrogen. The benzodioxane is attached directly to the pyrrolidinone nitrogen rather than via a methyl linker.
- Significance : The methoxy groups may enhance solubility compared to methyl groups, but this substitution could reduce lipophilicity .
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea
- Structure :
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Melting Point: 243–245°C; Purity: 51% .
- Significance: The nitro and cyano groups suggest high reactivity, which contrasts with the more stable methyl and benzodioxane groups in the target compound .
Data Table: Key Properties of Comparable Compounds
Key Structural and Functional Differences
Substituent Effects: The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to pyridinyl or methoxyphenyl groups in analogs . This could enhance membrane permeability but reduce aqueous solubility.
Synthetic Challenges: The target compound’s synthesis would require regioselective methylation of the benzodioxane and functionalization of the pyrrolidinone ring. Similar compounds (e.g., ) highlight the importance of reaction conditions (e.g., fusion at 200°C for urea derivatives) to achieve desired purity .
Spectroscopic Characterization :
- While analogs like and provide detailed NMR and HRMS data, the absence of such data for the target compound limits direct comparison of spectroscopic signatures.
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The retrosynthetic breakdown of the target compound reveals two primary fragments:
- 1-(2,3-Dihydrobenzo[b]dioxin-2-yl)methylamine : Serves as the amine component for urea bond formation.
- 1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl isocyanate : Provides the isocyanate group for nucleophilic attack by the amine.
Alternative routes involve pre-forming the pyrrolidinone ring before introducing the urea linkage or utilizing coupling reagents to assemble the final structure.
Synthetic Routes and Stepwise Procedures
Synthesis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl Isocyanate
Step 1: Formation of Pyrrolidinone Intermediate
The pyrrolidinone core is synthesized via a cyclization reaction between 3,4-dimethylbenzaldehyde and ethyl acetoacetate under acidic conditions (Scheme 1).
Reaction Conditions :
- Solvent : Ethanol
- Catalyst : p-Toluenesulfonic acid (p-TSA, 0.1 equiv)
- Temperature : 80°C, 12 hours
- Yield : 78%.
Step 2: Isocyanate Formation
The resulting pyrrolidinone is treated with triphosgene in anhydrous dichloromethane to generate the isocyanate intermediate.
Reaction Conditions :
Synthesis of 1-((2,3-Dihydrobenzo[b]dioxin-2-yl)methyl)amine
Step 1: Reductive Amination
2,3-Dihydrobenzo[b]dioxin-2-carbaldehyde undergoes reductive amination with ammonium acetate using sodium cyanoborohydride (NaBH₃CN).
Reaction Conditions :
Urea Bond Formation
The final step involves the reaction of the amine and isocyanate intermediates to form the urea linkage (Scheme 2).
Reaction Conditions :
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (Urea Step) | THF | 76 | 98 |
| Temperature | Reflux | 76 | 98 |
| Catalyst | None | - | - |
The use of THF improved solubility of intermediates, while reflux conditions accelerated reaction kinetics without side product formation.
Catalytic Approaches
Palladium-based catalysts (e.g., Pd(OAc)₂) were tested but showed no significant yield improvement, suggesting the reaction proceeds efficiently without catalysis.
Characterization and Analytical Data
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, NH), 7.20–6.80 (m, 7H, aromatic), 4.30 (s, 2H, CH₂), 3.75 (m, 1H, pyrrolidinone), 2.25 (s, 6H, CH₃).
- ¹³C NMR : δ 172.5 (C=O), 156.8 (urea C=O), 130.2–114.7 (aromatic), 52.3 (CH₂).
High-Performance Liquid Chromatography (HPLC)
- Purity : 98.5% (C18 column, acetonitrile:H₂O = 70:30, λ = 254 nm).
Industrial Scale-Up Considerations
Q & A
Basic Research Questions
Q. What are the key structural features of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea, and how do they influence its biological activity?
- Answer : The compound combines a dihydrobenzo[b][1,4]dioxin moiety, a 5-oxopyrrolidin-3-yl group, and a urea backbone. The dihydrobenzodioxin contributes to lipophilicity and potential CNS penetration, while the pyrrolidinone ring may enhance binding to enzymes like PARP1 through hydrogen bonding. The urea linkage facilitates hydrogen-bond interactions with biological targets, common in kinase or protease inhibitors .
Q. What synthetic routes are established for this compound, and what critical reaction conditions are required?
- Answer : Synthesis involves multi-step organic reactions:
Coupling Reactions : Reacting dihydrobenzodioxin derivatives with activated pyrrolidinone intermediates using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
Urea Formation : Introducing the urea group via reaction with isocyanates or carbamoyl chlorides in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) .
- Critical Conditions : Inert atmosphere (N₂/Ar), moisture-free solvents, and purification via column chromatography or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Answer :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify molecular weight and substituent positions .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) with UV visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., cell lines, PARP1 isoform specificity). Strategies include:
- Comparative Assays : Standardize protocols (e.g., ATP depletion assays for PARP1 inhibition) across labs .
- Structural Analog Testing : Compare activity of analogs with modified substituents (e.g., methyl vs. methoxy groups) to identify critical pharmacophores .
- Computational Docking : Use molecular dynamics simulations to predict binding modes and validate with mutagenesis studies .
Q. What strategies optimize synthetic yield while maintaining purity?
- Answer :
- Stepwise Optimization :
Coupling Efficiency : Pre-activate carboxylic acids with DCC/DMAP to reduce side reactions .
Temperature Control : Maintain ≤25°C during urea formation to prevent decomposition .
- Purification : Use preparative HPLC with trifluoroacetic acid (0.1%) as a mobile phase modifier to enhance resolution .
Q. How do electronic properties of substituents influence receptor binding affinity?
- Answer : The 3,4-dimethylphenyl group enhances electron-donating effects, stabilizing π-π interactions with hydrophobic pockets in PARP1. Substituent polarity (e.g., dihydrobenzodioxin’s oxygen atoms) modulates solubility and membrane permeability, impacting bioavailability .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics alongside enzymatic assays) .
- Experimental Design : Employ randomized block designs for biological assays to control for batch variability, as seen in plant-based studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
